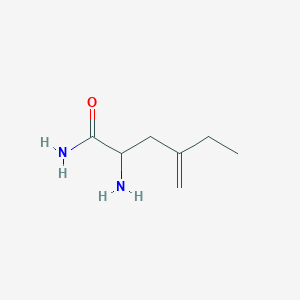

2-Amino-4-methylidenehexanamide

Description

Properties

Molecular Formula |

C7H14N2O |

|---|---|

Molecular Weight |

142.20 g/mol |

IUPAC Name |

2-amino-4-methylidenehexanamide |

InChI |

InChI=1S/C7H14N2O/c1-3-5(2)4-6(8)7(9)10/h6H,2-4,8H2,1H3,(H2,9,10) |

InChI Key |

MWGKOIRGTYNPFE-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=C)CC(C(=O)N)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2-Amino-4-methylidenehexanamide

General Synthetic Approaches

The preparation of this compound typically involves multi-step organic synthesis, starting from appropriately substituted precursors that introduce the amino and methylidene functional groups onto a hexanamide backbone. Common strategies include:

- Amidation reactions to form the hexanamide core.

- Amination steps to introduce the amino group at the 2-position.

- Methylidene group introduction through selective alkylation or condensation reactions.

Specific Synthetic Route Examples

While direct literature on this compound is limited, analogous preparation methods for related amino-substituted compounds provide insight into effective synthesis strategies.

Ammonia Gas Reflux and Ring Expansion Method

A related synthetic approach for amino-substituted pyridine derivatives (which share structural features with this compound) involves:

- Dissolving an ester precursor (e.g., ethyl 2-(4-methylfuran) formate) in dimethylformamide.

- Adding ammonium chloride and formamide as reagents.

- Introducing ammonia gas and refluxing for 24 hours to promote ring expansion and amination.

- Acid-base extraction steps to isolate amino-hydroxy intermediates.

- Subsequent chlorination and purification steps to obtain the desired amino compound.

This method yields high purity products with yields around 72-74% for intermediate amino-hydroxy compounds and up to 92% for chlorinated derivatives, indicating efficient conversion and purification protocols.

Palladium-Catalyzed Amination and Arylation

For the preparation of N-substituted amino compounds, palladium-catalyzed reactions are prevalent:

- N-methylation and N-arylation of 2-aminobiphenyl derivatives using palladium acetate and methanesulfonic acid.

- Formation of palladium methanesulfonate dimers as intermediates.

- Scale-up capability demonstrated with yields exceeding 85-90%.

- Use of bases like tert-butoxide and solvents such as tetrahydrofuran (THF) under inert atmosphere conditions.

This approach is characterized by precise control over substitution patterns and high product purity, which could be adapted for synthesizing this compound analogs.

Purification Techniques

Purification of the target compound or intermediates typically involves:

- Extraction using organic solvents such as ethyl acetate, diethyl ether, or dichloromethane.

- pH adjustment to separate aqueous and organic phases effectively.

- Use of drying agents (e.g., magnesium sulfate) to remove residual water.

- Column chromatography or recrystallization to achieve high purity.

These steps are critical to remove byproducts such as di-substituted amines or polymeric impurities that can complicate downstream applications.

Data Tables Summarizing Preparation Parameters

Analysis of Preparation Methods

- The ammonia gas reflux method is advantageous for its straightforward setup and relatively high yields. The use of water-removing agents enhances reaction speed and purity by minimizing side reactions.

- The palladium-catalyzed method offers excellent control over substitution and is scalable, making it suitable for industrial applications. The use of methanesulfonic acid and controlled temperature ensures high selectivity.

- Purification via solvent extraction and chromatographic techniques is essential to achieve the desired compound purity, especially to remove closely related byproducts.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-methylidenehexanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

2-Amino-4-methylidenehexanamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and protein modifications.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-Amino-4-methylidenehexanamide exerts its effects involves interactions with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The methylidene group can participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-amino-4-methylidenehexanamide with three structurally or functionally related compounds: methylhexanamine (DMAA), 2-(4-methylbenzamido)acetic acid hydrazide, and 4-(dimethylamino)benzohydrazide. Key differences in molecular structure, synthesis, toxicity, and applications are highlighted.

Methylhexanamine (DMAA; 4-methyl-2-hexanamine hydrochloride)

- Structure : A branched aliphatic amine with a methyl group at C4 and a primary amine at C2, often used as a hydrochloride salt .

- Synthesis : Typically derived from reductive amination of ketones or alkyl halide amination. Industrial routes may involve catalytic hydrogenation of nitriles .

- Applications: Historically marketed as a stimulant in dietary supplements (e.g., "Geranamine") and vasoconstrictor. Now restricted in many jurisdictions due to safety concerns .

- Safety : Classified as hazardous for research use, with risks of cardiovascular and neurological effects. OSHA guidelines mandate strict handling protocols .

2-(4-Methylbenzamido)acetic Acid Hydrazide

- Structure : Aromatic benzamido group linked to a hydrazide-functionalized acetic acid backbone .

- Synthesis : Prepared via coupling of 4-methylbenzoyl chloride with glycine hydrazide in anhydrous THF, followed by recrystallization .

- Applications : Used in synthesizing heterocyclic compounds (e.g., pyrazoles) for antimicrobial or antitumor screening .

- Toxicity : Exhibits acute oral toxicity (H302), skin irritation (H315), and respiratory sensitization (H335). Requires PPE such as P95 respirators and chemical-resistant gloves during handling .

4-(Dimethylamino)benzohydrazide

- Structure: A benzohydrazide derivative with a dimethylamino group at the para position of the aromatic ring .

- Synthesis: Achieved through hydrazinolysis of 4-(dimethylamino)benzoic acid esters or direct hydrazide formation from acyl chlorides .

- Applications : Serves as a ligand in coordination chemistry and a precursor for Schiff base complexes with antimicrobial activity .

- Safety: Limited toxicity data, but analogous hydrazides generally require precautions against inhalation and dermal exposure .

Comparative Data Table

Biological Activity

Overview of 2-Amino-4-methylidenehexanamide

This compound, also known as 2-amino-4-methyl-2-pentenenitrile, is an organic compound that falls under the category of amides. It has garnered interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure

The molecular formula for this compound is , and its structure includes:

- An amino group (-NH2)

- A double bond between the carbon atoms at positions 4 and 5

- A methylidene group (–CH=)

Biological Activity

1. Antimicrobial Properties

Research indicates that compounds with similar structures to this compound may exhibit antimicrobial properties. Studies have shown that amides can inhibit the growth of various bacteria and fungi, making them potential candidates for antibiotic development.

2. Enzyme Inhibition

Enzyme inhibition studies suggest that this compound could interact with specific enzymes involved in metabolic pathways. Compounds with similar functional groups have been shown to act as inhibitors for enzymes such as proteases and kinases, which are critical in various biological processes.

3. Neuroprotective Effects

Some amide derivatives have been investigated for their neuroprotective effects. They may provide protection against neurodegenerative diseases by modulating neurotransmitter levels or reducing oxidative stress in neural tissues.

Case Studies

-

Antimicrobial Activity Study

- A study conducted on structurally related compounds demonstrated significant antibacterial activity against strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated that these compounds could serve as lead structures for antibiotic development.

-

Enzyme Interaction Analysis

- In vitro assays showed that similar amide compounds inhibited enzyme activity in cancer cell lines, suggesting potential applications in cancer therapeutics.

-

Neuroprotective Assessment

- Research on neuroprotective agents highlighted that certain amide derivatives reduced neuronal apoptosis in models of oxidative stress, indicating a promising avenue for treating neurodegenerative disorders.

Table 1: Biological Activities of Related Compounds

| Compound Name | Activity Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound A | Antibacterial | 32 | |

| Compound B | Enzyme Inhibition | IC50 50 | |

| Compound C | Neuroprotection | N/A |

Table 2: Structure-Activity Relationship (SAR)

| Structural Feature | Effect on Activity | Comments |

|---|---|---|

| Amino Group | Essential for activity | Enhances solubility |

| Methylidene Group | Increases potency | Stabilizes structure |

| Double Bond | Critical for binding | Influences reactivity |

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for producing 2-Amino-4-methylidenehexanamide with high purity?

- Methodological Answer :

- Step 1 : Start with a Schiff base formation between a methylidene-containing precursor and an amino group donor. Use catalysts like acetic acid or p-toluenesulfonic acid to enhance reaction efficiency.

- Step 2 : Optimize reaction temperature (typically 60–80°C) and solvent polarity (e.g., ethanol or DMF) to minimize side products.

- Step 3 : Purify via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient). Monitor purity via TLC and HPLC (>95% purity threshold).

- Key Considerations : Adjust stoichiometry to favor amidation and reduce hydrolysis byproducts. Reference similar amide syntheses in and for analogous protocols .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the methylidene group (δ ~5.5–6.0 ppm for vinylic protons) and amide bond (δ ~165–175 ppm for carbonyl carbons).

- Infrared (IR) Spectroscopy : Identify N-H stretches (~3300 cm) and amide C=O stretches (~1650 cm).

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or GC-MS, ensuring alignment with the theoretical molecular formula.

- Cross-Validation : Compare spectral data with structurally related compounds, such as 2-amino-4-methylbenzamide ( ) .

Advanced Research Questions

Q. How can researchers design in vitro assays to evaluate the biological activity of this compound?

- Methodological Answer :

- Target Selection : Prioritize enzyme targets (e.g., kinases, proteases) based on structural analogs (e.g., hydrazide derivatives in ).

- Assay Design :

- Enzyme Inhibition : Use fluorogenic substrates to measure IC values under physiological pH and temperature.

- Cell-Based Assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and compare with normal cells to assess selectivity.

- Data Interpretation : Normalize activity against positive controls (e.g., doxorubicin for cytotoxicity) and validate dose-response curves. Reference ’s approach to biological screening .

Q. How should contradictions in reported solubility data for this compound be resolved?

- Methodological Answer :

- Controlled Replication : Reproduce solubility tests (e.g., shake-flask method) under standardized conditions (pH 7.4, 25°C).

- Variable Analysis : Compare solvent systems (e.g., DMSO vs. aqueous buffers) and purity levels (HPLC-confirmed vs. crude samples).

- Advanced Techniques : Use dynamic light scattering (DLS) to detect aggregation, which may skew solubility measurements. Apply principles from on data contradiction analysis .

Q. What computational strategies predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites.

- Molecular Dynamics (MD) : Simulate solvent interactions to predict stability in aqueous or organic media.

- Validation : Cross-reference computational results with experimental data (e.g., reaction kinetics). highlights DFT applications for similar hydrazide derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.